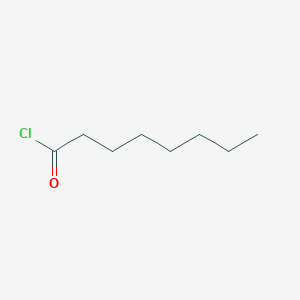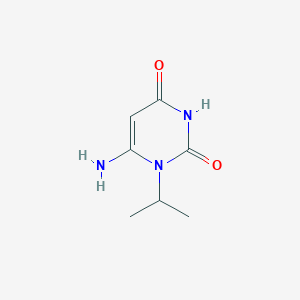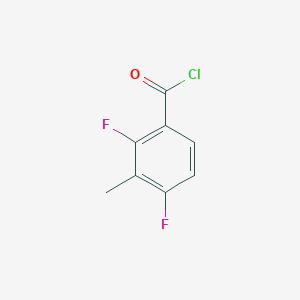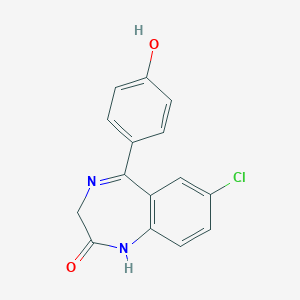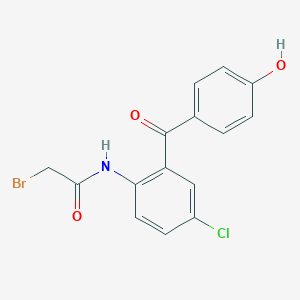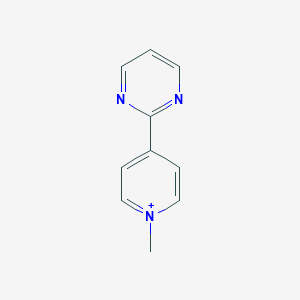
1-Methyl-4-(pyrimidin-2-yl)pyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(pyrimidin-2-yl)pyridin-1-ium is a chemical compound that belongs to the pyridine family. It is also known as MPP+ and has been widely used in scientific research to study the mechanism of action of Parkinson's disease. This compound is a potent neurotoxin that selectively kills dopaminergic neurons in the substantia nigra of the brain.
Wirkmechanismus
The mechanism of action of MPP+ involves the inhibition of mitochondrial complex I, which is an essential component of the electron transport chain. Complex I transfers electrons from NADH to ubiquinone, generating a proton gradient across the mitochondrial inner membrane. MPP+ inhibits complex I by binding to the ubiquinone-binding site, leading to the generation of reactive oxygen species and oxidative stress. This results in the selective death of dopaminergic neurons in the substantia nigra of the brain.
Biochemische Und Physiologische Effekte
MPP+ has several biochemical and physiological effects, including the selective death of dopaminergic neurons, the generation of reactive oxygen species, and oxidative stress. These effects lead to the development of Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia. MPP+ also induces the release of pro-inflammatory cytokines and activates microglia, leading to neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPP+ in lab experiments include its ability to selectively kill dopaminergic neurons and its ability to induce Parkinson's disease-like symptoms in animal models. This makes MPP+ a valuable tool for studying the mechanism of action of Parkinson's disease and for developing potential treatments. However, the use of MPP+ also has several limitations, including its toxicity and the need for appropriate safety measures. MPP+ should only be used in a well-equipped laboratory with appropriate safety measures in place.
Zukünftige Richtungen
There are several future directions for the use of MPP+ in scientific research. One direction is the development of novel compounds that can inhibit the toxic effects of MPP+ and prevent the development of Parkinson's disease. Another direction is the use of MPP+ to study the effects of environmental toxins on the development of Parkinson's disease. Additionally, MPP+ can be used to study the role of oxidative stress and neuroinflammation in the development of Parkinson's disease. Overall, the use of MPP+ in scientific research has the potential to lead to a better understanding of Parkinson's disease and the development of new treatments.
Synthesemethoden
The synthesis of 1-Methyl-4-(pyrimidin-2-yl)pyridin-1-ium involves the reaction of 2-chloropyridine with pyrimidine in the presence of a base. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of MPP+. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
MPP+ has been extensively used in scientific research to study the mechanism of action of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra of the brain. MPP+ selectively kills dopaminergic neurons by inhibiting mitochondrial complex I, leading to the generation of reactive oxygen species and oxidative stress. MPP+ has been used to develop animal models of Parkinson's disease and to study the effects of various compounds on the disease.
Eigenschaften
CAS-Nummer |
111863-71-9 |
|---|---|
Produktname |
1-Methyl-4-(pyrimidin-2-yl)pyridin-1-ium |
Molekularformel |
C10H10N3+ |
Molekulargewicht |
172.21 g/mol |
IUPAC-Name |
2-(1-methylpyridin-1-ium-4-yl)pyrimidine |
InChI |
InChI=1S/C10H10N3/c1-13-7-3-9(4-8-13)10-11-5-2-6-12-10/h2-8H,1H3/q+1 |
InChI-Schlüssel |
AALLYHXVPOKEQO-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=C(C=C1)C2=NC=CC=N2 |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C2=NC=CC=N2 |
Synonyme |
Pyridinium, 1-methyl-4-(2-pyrimidinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



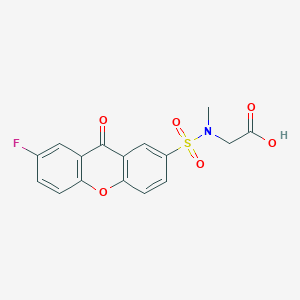

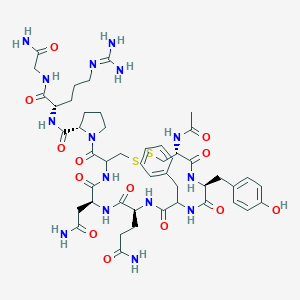
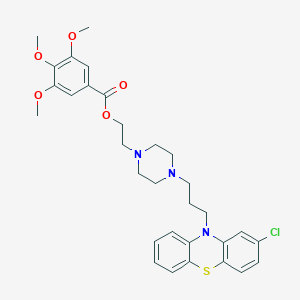
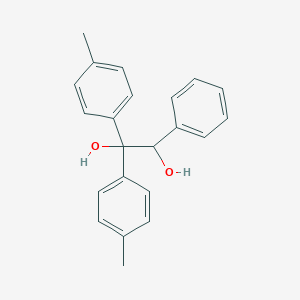
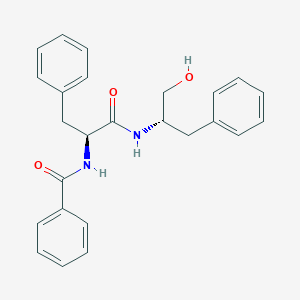
![2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B48238.png)
![Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B48239.png)
![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)
